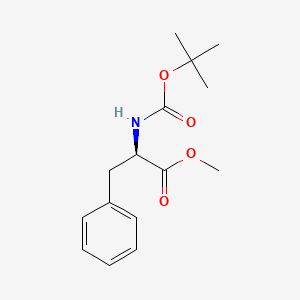

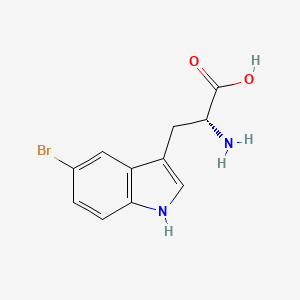

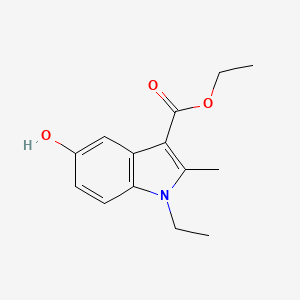

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol" often involves cyclocondensation reactions, where starting materials like 2-phenacyl-1H-benzimidazole react with aroylhydrazines to yield the desired product. This process is highlighted by the formation of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, demonstrating tautomerism in the final products (Dzvinchuk & Lozinskii, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by solid-state zwitterionic tautomerization, as demonstrated through spectroscopic techniques and single-crystal X-ray diffraction. This complex tautomerism showcases the versatility and complexity of the molecular structure inherent in these compounds, providing insights into their potential interactions and reactivity (El Foujji et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving "1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol" and similar compounds often lead to the formation of zwitterionic tautomers. These reactions are pivotal in understanding the chemical behavior of such compounds, including their potential as ligands in metal complexes, which could be explored for anticancer activities. The reactivity and stability of these compounds are influenced by their tautomeric forms, which are crucial for their biological applications (Stepanenko et al., 2011).

Aplicaciones Científicas De Investigación

Prostate Cancer Drug Development

A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol, were synthesized and evaluated as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors. These compounds demonstrated potential as novel anti-prostate cancer drugs. One compound, in particular, showed potent PCA-1/ALKBH3 inhibition both in vitro and in vivo, suggesting promising applications in prostate cancer treatment (Nakao et al., 2014).

Anti-Diabetic Potential

In a study involving the synthesis of novel benzimidazole-pyrazoline hybrid molecules, the anti-diabetic potential of these compounds was explored. They exhibited notable α-glucosidase inhibition activity, demonstrating potential as anti-diabetic agents. This highlights the versatile therapeutic applications of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives (Ibraheem et al., 2020).

Tautomerism and Structural Analysis

Research on the tautomerism and structural properties of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, closely related to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, reveals interesting chemical behaviors. These studies contribute to the understanding of the chemical characteristics and potential applications of these compounds (Dzvinchuk & Lozinskii, 2011).

Solid-State Zwitterionic Tautomerization

The solid-state zwitterionic tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole, a related compound, was explored for its potential biological importance. The study involved synthesis, characterization, and molecular docking interactions, pointing to the drug-like behavior of the synthesized molecule (El Foujji et al., 2021).

Antimicrobial and Antifungal Activities

A study on heterocyclic compounds bearing benzimidazole and pyrazoline motifs, which includes structures similar to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, showed significant antimicrobial activity against various bacteria and fungi. This underscores the potential of these compounds in developing new antimicrobial agents (Desai et al., 2017).

Antipsychotic Potential

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with a structure related to the subject compound, were evaluated as potential antipsychotic agents. These compounds showed promising results in behavioral animal tests, indicating their potential in the development of new antipsychotic medications (Wise et al., 1987).

Safety And Hazards

Direcciones Futuras

The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the potency and selectivity of these compounds, as well as minimizing their potential side effects .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNULSELUJDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)